molecular formula C18H36O2 B074700 1,12-Dihydroxy-9-octadecene CAS No. 1577-55-5

1,12-Dihydroxy-9-octadecene

Cat. No.: B074700
CAS No.: 1577-55-5
M. Wt: 284.5 g/mol
InChI Key: DKBBOWMEYUBDGN-UHFFFAOYSA-N
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Description

(Z)-9-Octadecene-1,12-diol (CAS 1577-55-5) is a long-chain diol with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol . It features a Z-configured double bond at the 9th carbon and hydroxyl groups at positions 1 and 12. This compound is also known by synonyms such as Ricinoleylalkohol and NSC 8550 . Its structure is characterized by a linear aliphatic chain, making it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

octadec-9-ene-1,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBOWMEYUBDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314600
Record name 9-Octadecene-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-55-5
Record name 9-Octadecene-1,12-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1577-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecene-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Octadecene-1,12-diol typically involves the reduction of (Z)-9-octadecene-1,12-dione. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, (Z)-9-Octadecene-1,12-diol can be produced through catalytic hydrogenation of (Z)-9-octadecene-1,12-dione. The process involves the use of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: (Z)-9-Octadecene-1,12-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form saturated diols using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups in (Z)-9-Octadecene-1,12-diol can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (Z)-9-Octadecene-1,12-dione or (Z)-9-octadecenoic acid.

    Reduction: Saturated diols.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

(Z)-9-Octadecene-1,12-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: (Z)-9-Octadecene-1,12-diol is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-9-Octadecene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the carbon chain can participate in addition reactions, making the compound a versatile intermediate in organic synthesis. The pathways involved include hydrogen bonding, nucleophilic addition, and electrophilic substitution.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1: Structural Analogs

Compound Molecular Formula Functional Groups Key Properties Reference
(Z)-9-Octadecene-1,12-diol C₁₈H₃₆O₂ Diol (1°,12°), Z-double MW 284.48, linear aliphatic chain
11α-Methoxyurs-12-ene-3β,12-diol C₃₂H₅₄O₃ Diol (3β,12°), methoxy [α]²⁰D = +22.6°, tetracyclic skeleton
11S-Nootkatone-11,12-diol C₁₅H₂₄O₂ Diol (11,12°), ketone Neuroprotective activity in mice
cis,cis-9,12-Octadecadien-1-ol C₁₈H₃₄O Alcohol (1°), two Z-doubles Stability: ≥2 years at -20°C

Table 2: Derivatives and Functional Variants

Compound Molecular Formula Functional Groups Applications Reference
9-Octadecene-1,12-diol 12-Acetate C₂₀H₃₈O₃ Ester, diol Polymer chemistry, surfactants
9-Octadecenamide (Oleamide) C₁₈H₃₅NO Amide Polymer additive (non-food grade)
(Z,Z)-9,12-Octadecadienoic Acid C₁₈H₃₂O₂ Carboxylic acid, diene Cosmetics, food industry

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